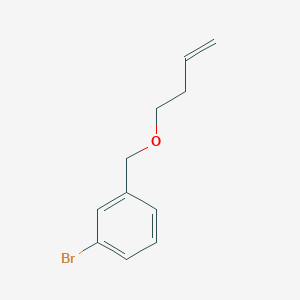

3-Bromobenzyl-(3-butene)ether

説明

3-Bromobenzyl-(3-butene)ether is an organic ether compound featuring a benzyl group substituted with a bromine atom at the meta position and an alkenyl (3-butene) ether group. The compound’s structure combines aromatic and unsaturated aliphatic moieties, which influence its reactivity and physical-chemical properties. Key identifiers include:

- Molecular formula: Likely $ \text{C}{11}\text{H}{13}\text{BrO} $ (inferred from structural analogs).

- Functional groups: Aromatic bromine (C-Br), ether linkage (C-O-C), and a 3-butene chain.

特性

IUPAC Name |

1-bromo-3-(but-3-enoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h2,4-6,8H,1,3,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIOYNDGGGDLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(3-butene)ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a bromobenzyl halide with an alkoxide ion. The reaction typically proceeds under basic conditions, often using sodium hydride (NaH) as the base .

Another method involves the bromination of benzyl-(3-butene)ether. This reaction can be carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack by the butene ether .

Industrial Production Methods

Industrial production of 3-Bromobenzyl-(3-butene)ether typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-Bromobenzyl-(3-butene)ether undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Oxidation Reactions: The butene moiety can be oxidized to form epoxides or diols, depending on the oxidizing agent used.

Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

Substitution: Formation of hydroxyl or amino derivatives.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alkanes or alcohols.

科学的研究の応用

3-Bromobenzyl-(3-butene)ether finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Bromobenzyl-(3-butene)ether involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butene moiety can undergo addition reactions with nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Benzyl Ethers

3-Bromobenzyl Methyl Ether

- Structure : Benzyl group with meta-bromine and a methyl ether substituent.

- Molecular formula : $ \text{C}8\text{H}9\text{BrO} $.

- Key differences : The methyl group is smaller and saturated compared to 3-butene, resulting in lower molecular weight and reduced steric hindrance. This likely increases volatility and decreases boiling point relative to 3-Bromobenzyl-(3-butene)ether .

3-Bromobenzyl Cyclohexyl Ether

- Structure : Meta-bromobenzyl group linked to a cyclohexyl ether.

- Molecular formula : $ \text{C}{13}\text{H}{17}\text{BrO} $.

- Key differences : The bulky cyclohexyl group enhances lipophilicity and may improve thermal stability due to reduced double-bond reactivity. This contrasts with the 3-butene group, which is more prone to oxidation or polymerization .

Brominated Diphenyl Ethers

3-Bromodiphenyl Ether (BDE-2)

- Structure : Two phenyl rings connected by an ether bond, with bromine at the meta position.

- Molecular formula : $ \text{C}{12}\text{H}9\text{BrO} $.

- Unlike 3-Bromobenzyl-(3-butene)ether, BDE-2 lacks aliphatic unsaturation, limiting its participation in addition reactions .

Complex Ethers with Multiple Substituents

3-(4-Bromophenoxy)benzyl 2-(4-Chlorophenyl)-2-ethylpropyl Ether

- Structure: A brominated phenoxybenzyl group linked to a chlorinated aliphatic ether.

- Molecular formula : $ \text{C}{24}\text{H}{24}\text{BrClO}_2 $.

- Key differences : The additional chlorine and aromatic substituents enhance molecular complexity and polarity. This compound’s larger size and halogen diversity may confer distinct solubility and reactivity profiles compared to the simpler 3-Bromobenzyl-(3-butene)ether .

Butene-Containing Ethers

General Butene Ethers

- Reactivity : The 3-butene group in 3-Bromobenzyl-(3-butene)ether introduces a reactive double bond. Evidence suggests that butene isomerization (e.g., cis/trans) can influence reaction pathways . For example, the compound may undergo electrophilic addition or polymerization more readily than saturated ethers.

Data Table: Structural and Inferred Property Comparison

Research Implications and Limitations

- Reactivity : The 3-butene group’s unsaturation suggests utility in synthesis (e.g., Diels-Alder reactions), though direct evidence is lacking.

- Commercial Availability : Both 3-Bromobenzyl-(3-butene)ether and analogs like 3-Bromobenzyl-(cis-2-pentenyl)ether are discontinued, indicating synthesis or stability challenges .

生物活性

3-Bromobenzyl-(3-butene)ether is an organic compound that has attracted interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

3-Bromobenzyl-(3-butene)ether consists of a bromobenzyl group attached to a butene ether moiety. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.

Biological Activity Overview

Research indicates that 3-Bromobenzyl-(3-butene)ether exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects have shown promise in inhibiting the growth of cancer cell lines.

- Pharmacological Potential : The compound is being explored for its potential use in drug development due to its unique structure and reactivity.

The mechanism of action for 3-Bromobenzyl-(3-butene)ether involves its interaction with various molecular targets:

- Electrophilic Aromatic Substitution : The bromobenzyl group can participate in electrophilic reactions, leading to the modification of biomolecules.

- Nucleophilic Attack : The butene ether moiety can undergo nucleophilic attack, allowing for interactions with various cellular targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Bromobenzyl-(3-butene)ether, it is beneficial to compare it with structurally similar compounds. The following table summarizes the antimicrobial activity and cytotoxicity (IC50 values) of these compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| 3-Bromobenzyl-(3-butene)ether | High | 30 |

| Benzyl furfuryl ether | Moderate | 45 |

| 3-Chlorobenzyl furfuryl ether | Low | 50 |

| 3-Methylbenzyl furfuryl ether | Moderate | 60 |

The presence of the bromine atom in 3-Bromobenzyl-(3-butene)ether appears to enhance both its antimicrobial and cytotoxic properties compared to its analogs.

Case Study on Anticancer Activity

A recent study highlighted the effectiveness of 3-Bromobenzyl-(3-butene)ether in inducing apoptosis in cancer cells through the activation of specific signaling pathways. This study suggests that further exploration into its mechanism could lead to novel therapeutic strategies.

Case Study on Antimicrobial Effects

Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus, indicating potential applications in treating infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。